molecular formula C10H21NO B13484135 N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine

N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine

Cat. No.: B13484135
M. Wt: 171.28 g/mol
InChI Key: LSGZKYICZCTTTK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine involves several steps. One common synthetic route includes the reaction of cyclopropanamine with 4-methoxy-2,2-dimethylbutyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, although it is not approved for clinical use.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine

InChI

InChI=1S/C10H21NO/c1-10(2,6-7-12-3)8-11-9-4-5-9/h9,11H,4-8H2,1-3H3

InChI Key

LSGZKYICZCTTTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC)CNC1CC1

Origin of Product

United States

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